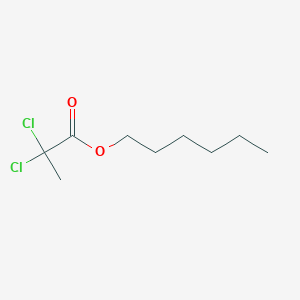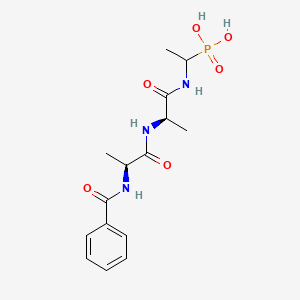
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide is a complex organic compound with a unique structure that includes both benzoyl and phosphonoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other peptide derivatives and phosphonoethyl-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
N-Benzoyl-L-alanyl-N-(1-phosphonoethyl)-D-alaninamide is unique due to its specific combination of benzoyl, alanyl, and phosphonoethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
66381-25-7 |
|---|---|
Molecular Formula |
C15H22N3O6P |
Molecular Weight |
371.33 g/mol |
IUPAC Name |
1-[[(2R)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]ethylphosphonic acid |
InChI |
InChI=1S/C15H22N3O6P/c1-9(17-15(21)12-7-5-4-6-8-12)13(19)16-10(2)14(20)18-11(3)25(22,23)24/h4-11H,1-3H3,(H,16,19)(H,17,21)(H,18,20)(H2,22,23,24)/t9-,10+,11?/m0/s1 |
InChI Key |
BJHFAKFZWKSJIX-MTULOOOASA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)NC(C)P(=O)(O)O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




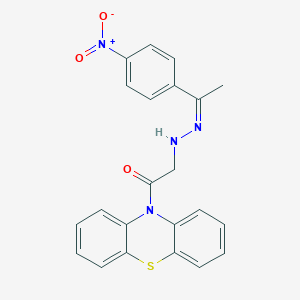
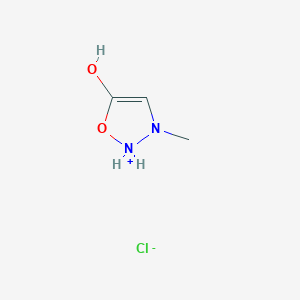
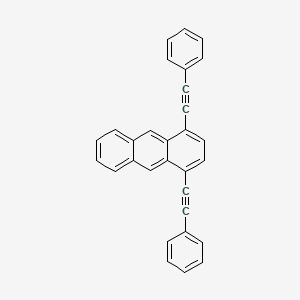
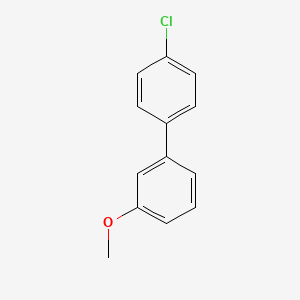
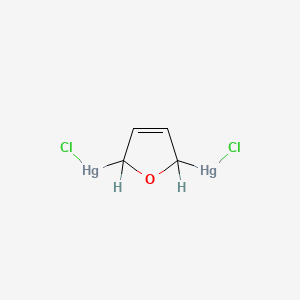
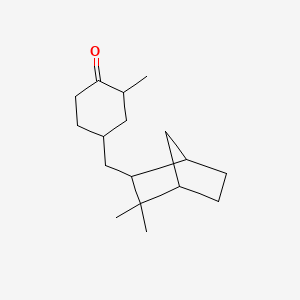
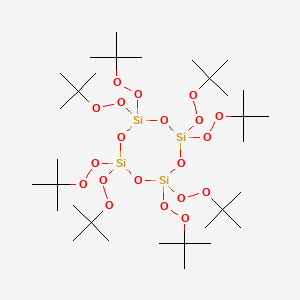

![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)


